2-Chloro-N-cyclopentyl-2'-C-methyladenosine
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Overview
Description
Preparation Methods
The synthesis of 2’-MECCPA involves a multi-step reaction process. One of the common synthetic routes starts with 2,6-dichloropurine as the precursor. The synthesis typically involves the following steps :
Reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene and trimethylsilyl trifluoromethanesulfonate: in acetonitrile at temperatures ranging from 0 to 65°C for approximately 5.33 hours.
Addition of triethylamine in ethanol: and heating the mixture at 70°C for 4 hours.
Treatment with potassium carbonate in methanol: at 20°C for 2 hours.
Chemical Reactions Analysis
2’-MECCPA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2’-MECCPA has a wide range of scientific research applications, including:
Chemistry: It is used as a selective agonist in studies involving adenosine receptors.
Biology: The compound is employed in research on cellular signaling pathways and receptor-ligand interactions.
Medicine: 2’-MECCPA exhibits analgesic activity and has potential therapeutic applications in the treatment of conditions like myocardial infarction and hepatitis C virus (HCV) infection
Industry: It is utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
2’-MECCPA exerts its effects by selectively binding to A1 adenosine receptors. This binding inhibits forskolin-stimulated adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The compound efficiently modulates cAMP in both direct pathway medium spiny neurons and indirect pathway medium spiny neurons .
Comparison with Similar Compounds
2’-MECCPA is unique due to its high selectivity and potency for A1 adenosine receptors. Similar compounds include:
2-Chloroadenosine: Another adenosine receptor agonist but with less selectivity.
N6-Cyclopentyladenosine (CPA): A selective A1 adenosine receptor agonist but with different pharmacokinetic properties.
N6-Cyclohexyladenosine (CHA): Similar to CPA but with variations in receptor affinity and efficacy
Properties
Molecular Formula |
C16H22ClN5O4 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C16H22ClN5O4/c1-25-12-11(24)9(6-23)26-15(12)22-7-18-10-13(19-8-4-2-3-5-8)20-16(17)21-14(10)22/h7-9,11-12,15,23-24H,2-6H2,1H3,(H,19,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
SNKSKPUHLBTLMI-SDBHATRESA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Origin of Product |
United States |
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